

Technical Guide: 4-Chloro-5-methoxypyrimidine in Research and Development

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Compound of Interest

Compound Name: 4-Chloro-5-methoxypyrimidine

Cat. No.: B183928

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This technical guide provides an in-depth overview of **4-Chloro-5-methoxypyrimidine**, a heterocyclic organic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and key applications, particularly as a versatile building block in medicinal chemistry.

Core Compound Identification and Properties

4-Chloro-5-methoxypyrimidine is a substituted pyrimidine featuring a chlorine atom at the 4-position and a methoxy group at the 5-position. These functional groups are pivotal to its chemical reactivity and utility as an intermediate in the synthesis of more complex, biologically active molecules.^[1]

Table 1: Physicochemical Properties of **4-Chloro-5-methoxypyrimidine**

Property	Value	Reference
CAS Number	695-85-2	--INVALID-LINK--
Molecular Formula	C ₅ H ₅ ClN ₂ O	--INVALID-LINK--
Molecular Weight	144.56 g/mol	--INVALID-LINK--
Appearance	White to light yellow solid	--INVALID-LINK--
SMILES	<chem>COC1=CN=CN=C1Cl</chem>	--INVALID-LINK--
InChI Key	CTMIYYREUVYVEL-UHFFFAOYSA-N	--INVALID-LINK--
Storage	Inert atmosphere, 2-8°C	--INVALID-LINK--

Table 2: Computational Chemistry Data

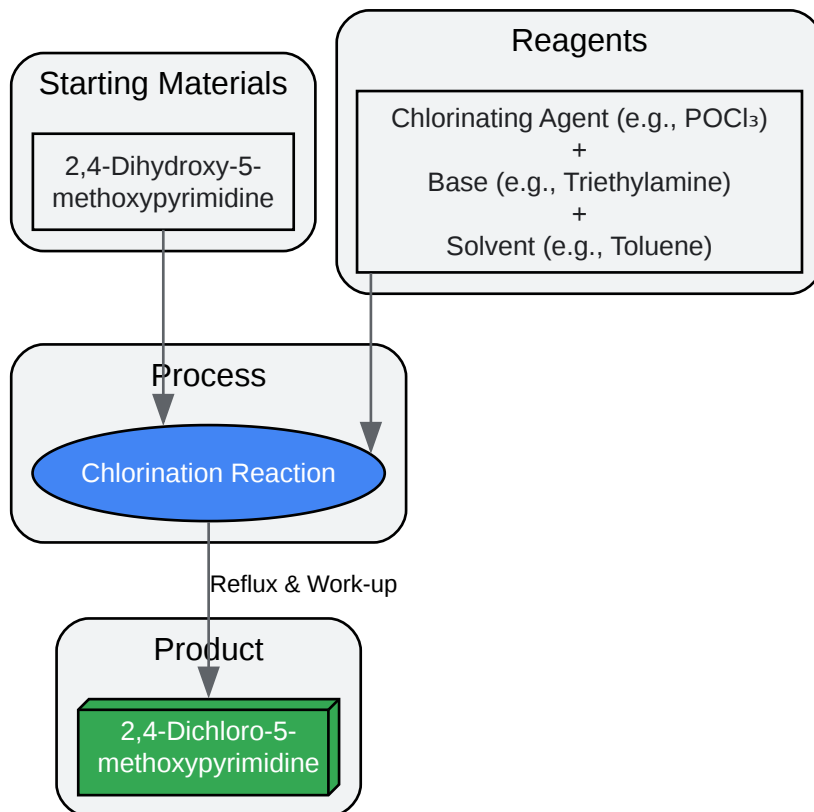
Descriptor	Value	Reference
Topological Polar Surface Area (TPSA)	35.01 Å ²	--INVALID-LINK--
LogP	1.1386	--INVALID-LINK--
Hydrogen Bond Acceptors	3	--INVALID-LINK--
Hydrogen Bond Donors	0	--INVALID-LINK--
Rotatable Bonds	1	--INVALID-LINK--

Synthesis of Chlorinated Pyrimidines

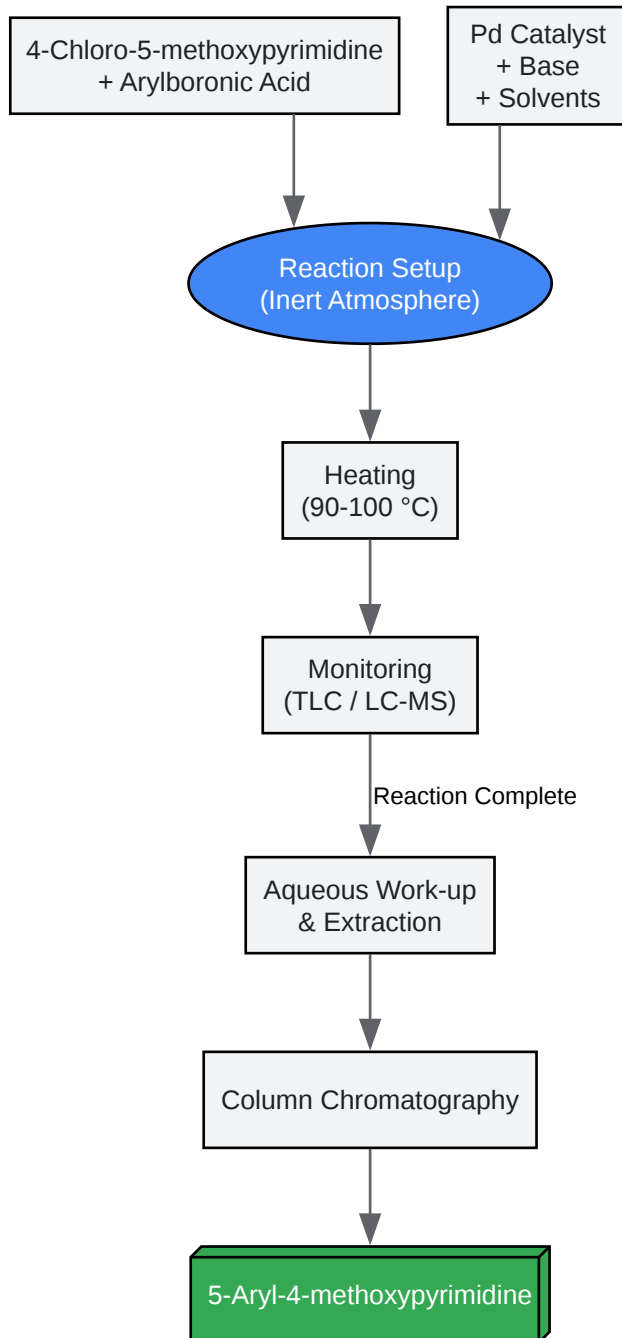
The synthesis of chlorinated pyrimidines, such as **4-Chloro-5-methoxypyrimidine**, typically involves the chlorination of the corresponding hydroxypyrimidine precursors. While a specific protocol for the title compound is not readily available in public literature, the synthesis of the closely related 2,4-dichloro-5-methoxypyrimidine provides a well-documented and analogous methodology. This process involves the conversion of the hydroxyl groups of 2,4-dihydroxy-5-methoxypyrimidine (5-methoxyuracil) to chloro groups using a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃).^{[2][3][4]} The reaction is often

facilitated by a tertiary amine base, such as triethylamine or pyridine, and is conducted under reflux conditions.^[4]

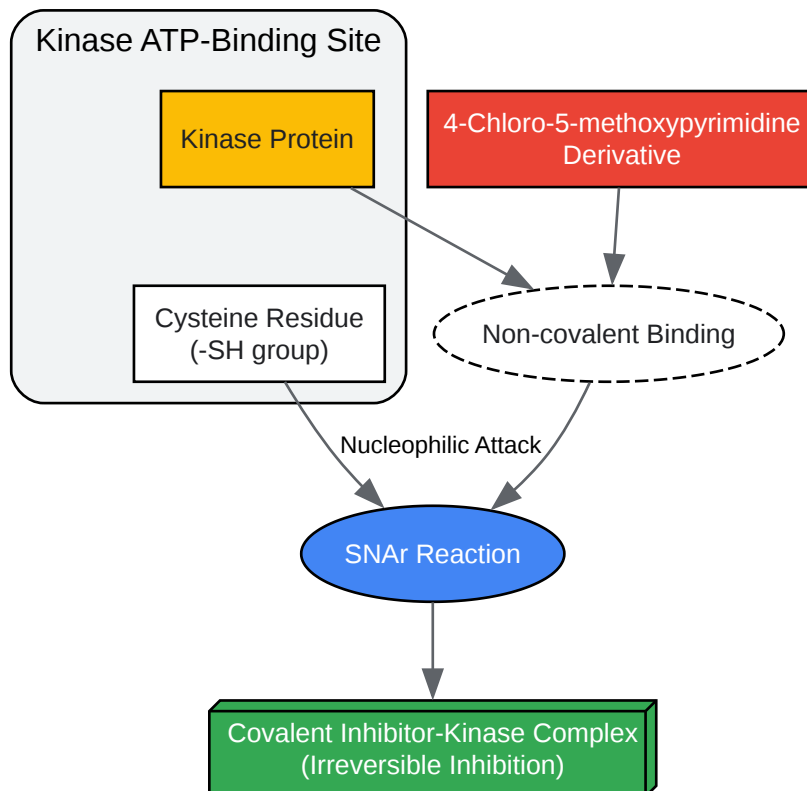
General Synthesis Workflow for Chlorinated Pyrimidines



Workflow for Suzuki-Miyaura Cross-Coupling



Mechanism of Covalent Kinase Inhibition



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References

- 1. CAS 695-85-2: 4-Chloro-5-methoxypyrimidine | CymitQuimica [cymitquimica.com]
- 2. CN101486684B - Preparation of 2,4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 3. CN103910683A - Preparation method of 5-methoxy-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 4. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]

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